molecular formula C15H18N2O B8160931 N-Benzyl-4-ethynylpiperidine-1-carboxamide

N-Benzyl-4-ethynylpiperidine-1-carboxamide

Cat. No.: B8160931
M. Wt: 242.32 g/mol
InChI Key: RZAGJVWTFORPHI-UHFFFAOYSA-N
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Description

N-Benzyl-4-ethynylpiperidine-1-carboxamide is a compound that belongs to the piperidine family, which is known for its diverse pharmacological properties. Piperidine derivatives are widely used in medicinal chemistry due to their biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-ethynylpiperidine-1-carboxamide typically involves the reaction of 4-ethynylpiperidine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of automated systems for reaction monitoring and product isolation .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-ethynylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-4-ethynylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-ethylpiperidine-4-carboxamide
  • N-Benzyl-4-hydroxypiperidine-1-carboxamide
  • N-Benzyl-4-methylpiperidine-1-carboxamide

Uniqueness

N-Benzyl-4-ethynylpiperidine-1-carboxamide is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-benzyl-4-ethynylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-2-13-8-10-17(11-9-13)15(18)16-12-14-6-4-3-5-7-14/h1,3-7,13H,8-12H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAGJVWTFORPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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